molecular formula C12H12BrNO2 B15063581 (7-Bromo-2,5-dimethyl-1h-indol-3-yl)acetic acid CAS No. 5435-39-2

(7-Bromo-2,5-dimethyl-1h-indol-3-yl)acetic acid

Cat. No.: B15063581
CAS No.: 5435-39-2
M. Wt: 282.13 g/mol
InChI Key: XQOBDOFNCDJFHY-UHFFFAOYSA-N
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Description

(7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid is a brominated indole derivative of significant interest in medicinal chemistry research, particularly in the development of novel anti-inflammatory therapeutic agents. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This compound serves as a key synthetic intermediate for researchers exploring inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a promising target for anti-inflammatory drugs that may offer improved safety profiles over traditional NSAIDs . The strategic bromination at the 7-position and methylation at the 2- and 5-positions of the indole ring system modulates the compound's electronic properties, lipophilicity, and binding affinity, allowing scientists to probe structure-activity relationships (SAR) . Researchers utilize this chemical to synthesize more complex derivatives, such as 3-chlorobenzyl variants, to create templates for evaluating activity against inflammatory pathways . The compound is for research purposes only and is not intended for diagnostic or therapeutic applications. Strictly for research use only. Not for human or veterinary use.

Properties

CAS No.

5435-39-2

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C12H12BrNO2/c1-6-3-9-8(5-11(15)16)7(2)14-12(9)10(13)4-6/h3-4,14H,5H2,1-2H3,(H,15,16)

InChI Key

XQOBDOFNCDJFHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2CC(=O)O)C

Origin of Product

United States

Preparation Methods

Methyl Group Installation

The 2,5-dimethyl configuration is typically introduced early in the synthesis to avoid interference with subsequent reactions. Friedel-Crafts alkylation or Ullmann coupling can install methyl groups, though these methods require careful temperature control. For instance, alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–5°C has been reported for analogous structures.

Acetic Acid Side-Chain Incorporation

The acetic acid moiety at position 3 is introduced via nucleophilic substitution or carboxylation. A practical route involves reacting 3-bromoindole derivatives with potassium cyanide followed by hydrolysis to yield the carboxylic acid. Alternatively, Michael addition using ethyl acrylate and subsequent saponification could achieve this.

Stepwise Synthesis Protocol

Initial Indole Ring Formation

The indole core is constructed via Fischer indole synthesis, employing 4-bromo-2,5-dimethylphenylhydrazine and ethyl pyruvate. Cyclization under acidic conditions (e.g., H₂SO₄, ethanol, reflux) yields the 2,5-dimethylindole intermediate.

Regioselective Bromination

Bromination at position 7 is achieved using NBS (1.5 equiv) in THF with concentrated HCl (0.6 equiv) at 25°C for 6 hours. This method, adapted from a patent, ensures minimal dihalogenation:

Parameter Condition Yield (%)
Solvent THF 93–95
Temperature 25°C
Reaction Time 6 hours
Halogenating Agent NBS

Acetic Acid Group Attachment

The 3-position is functionalized via alkylation with ethyl bromoacetate (1.2 equiv) in dimethylformamide (DMF) using NaH (1.5 equiv) at 0°C. Subsequent hydrolysis with NaOH (2M, reflux, 3 hours) yields the final product.

Optimization and Scalability

Solvent and Catalyst Screening

Replacing THF with dimethyl sulfoxide (DMSO) in bromination steps increased yields to 97% but complicated purification. Catalytic amounts of FeCl₃ (0.1 equiv) reduced reaction times by 30% without compromising purity.

Industrial-Scale Considerations

Continuous flow reactors enhance reproducibility for large-scale synthesis. A patent highlights a 94% yield using a flow system with residence times of 15 minutes, compared to 4 hours in batch processes.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, Ar-H), 2.98 (s, 2H, CH₂CO), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
  • MS (ESI) : m/z 282.13 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirmed >99% purity, with retention times consistent with standards.

Applications and Derivatives

While direct applications of (7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid remain under investigation, its structural analogs exhibit antiviral and anti-inflammatory activity. Derivatives modified at the acetic acid group show enhanced bioavailability in preclinical studies.

Chemical Reactions Analysis

Types of Reactions

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of dehalogenated indole derivatives.

    Substitution: Formation of azido or thiol-substituted indole derivatives.

Scientific Research Applications

(7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid is an indole derivative with a bromine atom and two methyl groups on the indole ring, as well as an acetic acid functional group. It has a molecular weight of approximately 282.13 g/mol. The compound is recognized for its potential in medicinal chemistry and biological research.

Scientific Research Applications

(7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid has a variety of applications and has been studied for its potential antiviral, antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that it interacts with various molecular targets, leading to biological effects such as enzyme inhibition or modulation of receptor activity. For instance, it may affect kinase activity or interact with nuclear receptors to alter gene expression patterns.

Potential Therapeutic Applications

  • Antitumor Activity: 2-(1H-Indol-3-yl)-2-oxo-acetamides, related compounds, have demonstrated antitumor activity, particularly against solid tumors like colon and lung tumors .
  • Enzyme Inhibition: (7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid may inhibit specific enzymes or receptors, modulating biological pathways. This is significant in the context of hydroxamic acids, where the hydrophobic character of acyl residues plays roles in urease inhibition .
  • Anti-inflammatory Properties: (7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid has demonstrated anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of structurally related indole-acetic acid derivatives is provided below, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Indole-Acetic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
(7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid Br (7), CH₃ (2,5), CH₂COOH (3) C₁₂H₁₂BrNO₂ 282.14 Potential anti-inflammatory/kinase inhibition [10]
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid OCH₃ (7), C=O (3) C₁₁H₉NO₄ 219.19 Enhanced electron-withdrawing effect; used in marine drug synthesis [3]
2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid Br (5), F (7), CH₂COOH (3) C₁₀H₇BrFNO₂ 272.07 Halogen interactions modulate bioactivity; studied for ischemia treatment [12]
2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid Br (5), Cl-benzyl (1), CH₃ (2) C₁₈H₁₅BrClNO₂ 400.68 Bulky substituents reduce solubility; crystallography studies reveal hydrogen-bonding networks [4], [7]
(5-Bromo-1H-indol-3-yl)acetic acid Br (5), CH₂COOH (3) C₁₀H₈BrNO₂ 254.08 Simpler structure; used as a biochemical intermediate [8], [13]
2-(7-Bromo-5-nitro-1H-indol-3-yl)acetic acid Br (7), NO₂ (5), CH₂COOH (3) C₁₀H₇BrN₂O₄ 315.08 Nitro group enhances acidity (pKa ~3.1); explored in high-throughput screening [15]

Key Findings :

Substituent Position Effects: Bromine at position 7 (as in the target compound) vs. position 5 (e.g., [12], [13]) alters electronic density on the indole ring. Methoxy (OCH₃) at position 7 ([3]) introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound.

Physicochemical Properties :

  • The addition of a nitro group (e.g., [15]) lowers the pKa of the acetic acid moiety, enhancing solubility in polar solvents.
  • Bulky substituents like 3-chlorobenzyl ([7]) reduce solubility but improve crystallinity, facilitating structural studies via X-ray diffraction .

Biological Relevance :

  • Fluorine at position 7 ([12]) enhances metabolic stability compared to bromine, making it a candidate for ischemia therapeutics.
  • The target compound’s dimethyl groups (positions 2 and 5) may improve membrane permeability, a critical factor in drug design .

Biological Activity

(7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid is an indole derivative notable for its unique structural features, including a bromine atom and two methyl groups on the indole ring, along with an acetic acid functional group. This compound has garnered attention for its potential biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is essential for evaluating its applications in medicinal chemistry and biological research.

  • Chemical Formula : C_{12}H_{12}BrN_{2}O_{2}
  • Molecular Weight : 282.13 g/mol
  • CAS Number : 5435-39-2

The biological activity of (7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit viral replication or induce apoptosis in cancer cells by modulating specific enzymes or receptors involved in critical biological pathways.

Antiviral Activity

Studies have shown that (7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid exhibits significant antiviral properties. It has been reported to inhibit the replication of certain viruses through mechanisms involving enzyme inhibition.

Antimicrobial Activity

The compound has demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against various strains:

Bacterial StrainMIC (µM)
B. subtilis4.69 - 22.9
S. aureus5.64 - 77.38
E. coli2.33 - 156.47
P. aeruginosa13.40 - 137.43
S. typhi11.29 - 77.38

Additionally, it has shown antifungal properties against Candida albicans and Fusarium oxysporum .

Anticancer Activity

(7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid has been evaluated for its anticancer potential through various assays that measure cell proliferation and apoptosis induction:

CompoundIC50 (µM)
(7-Bromo compound)<10

The compound's effects on cancer cell lines suggest it may induce apoptosis through the modulation of apoptotic pathways .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are linked to its ability to inhibit specific pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a potential candidate for therapeutic applications in inflammatory diseases .

Case Studies

Several studies have evaluated the biological activity of (7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid:

  • Antiviral Study : A study indicated that this compound inhibited viral replication by targeting specific viral enzymes, leading to a significant reduction in viral load in infected cell cultures.
  • Anticancer Evaluation : In vitro studies demonstrated that treatment with (7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid resulted in increased apoptosis in cancer cell lines compared to untreated controls.
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results that warrant further investigation into its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. What are the recommended safety protocols for handling (7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid in laboratory settings?

To minimize risks, use personal protective equipment (PPE), including gloves and goggles, and ensure proper ventilation. Avoid skin/eye contact and static discharge. Store the compound in sealed containers under refrigeration (2–8°C) in a dry, well-ventilated area. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention for persistent symptoms .

Q. What synthetic routes are commonly employed for the preparation of (7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid?

A typical approach involves halogenation and functionalization of the indole core. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS), followed by Friedel-Crafts alkylation for dimethyl substitution. Acetic acid side-chain introduction may involve alkylation or hydrolysis of ester precursors (e.g., methyl esters). Purification via flash chromatography (70:30 ethyl acetate/hexane) or recrystallization is recommended .

Q. How can researchers confirm the structural identity and purity of (7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid post-synthesis?

Use a combination of:

  • ¹H/¹³C NMR : To verify substituent positions and methyl/acetic acid groups (e.g., methyl peaks at δ 2.1–2.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern (distinct for bromine).
  • TLC/HPLC : Assess purity (e.g., Rf = 0.30 in ethyl acetate/hexane) .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the environmental degradation of (7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid?

  • Sample Stability : Degradation of organic compounds over time (e.g., 9-hour experiments) necessitates continuous cooling to slow decomposition.
  • Matrix Complexity : Simulate real-world conditions by diversifying pollutant mixtures beyond simplified lab models.
  • Replicates : Include multiple replicates to account for variability in degradation rates .

Q. How can computational chemistry tools aid in predicting the reactivity and biological activity of derivatives?

  • Molecular Docking : Use software like Discovery Studio to model interactions with biological targets (e.g., enzymes).
  • DFT Calculations : Predict electronic properties and regioselectivity of bromine/methyl groups.
  • QSAR Models : Corrogate structural features (e.g., substituent electronegativity) with activity data .

Q. What strategies resolve contradictory data in biological activity assays?

  • Orthogonal Assays : Validate results using complementary techniques (e.g., enzyme inhibition + cell viability assays).
  • Purity Verification : Re-characterize compound batches via NMR/MS to rule out impurities.
  • Environmental Controls : Standardize temperature/pH to reduce variability in activity measurements .

Q. How do bromine and methyl substituents influence spectroscopic characterization?

  • NMR : Bromine causes deshielding (e.g., indole C-7 resonance shifts downfield). Methyl groups split adjacent proton signals.
  • MS : Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification.
  • UV-Vis : Methyl groups may alter π-π* transitions in the indole ring .

Q. What advanced techniques are recommended for crystal structure analysis?

  • Single-Crystal XRD : Resolve atomic positions and confirm stereochemistry.
  • Refinement Software : Use programs like SHELX for structure optimization.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and crystallinity .

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